3-[(2-Furylmethyl)amino]propanenitrile
Description
Historical Context and Chemical Classification
The development of 3-[(2-Furylmethyl)amino]propanenitrile emerges from the broader historical advancement of heterocyclic chemistry and nitrile compound synthesis. Heterocyclic compounds containing five-membered rings with one heteroatom, such as furan derivatives, have been recognized as fundamental structural units in organic chemistry since the early development of systematic organic synthesis. The furan ring system, characterized by its oxygen-containing aromatic structure, represents one of the most significant classes of five-membered heterocycles, alongside pyrrole and thiophene.
The classification of this compound spans multiple chemical categories due to its multifunctional nature. Primarily, it belongs to the class of substituted propanenitriles, which are characterized by the presence of the carbon-nitrogen triple bond functional group. Simultaneously, the molecule is classified as a furan derivative due to the presence of the 2-furylmethyl substituent attached to the amino nitrogen. This dual classification positions the compound within the intersection of nitrile chemistry and heterocyclic organic compounds.
The historical significance of nitrile-containing compounds in organic synthesis cannot be understated. Nitriles have served as versatile synthetic intermediates since their discovery, offering unique reactivity patterns that enable diverse chemical transformations. The incorporation of furan rings into nitrile-containing structures represents a more recent development in synthetic organic chemistry, driven by the recognition of furan derivatives as valuable building blocks for complex molecular architectures.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound is officially designated as 3-[(2-furanylmethyl)amino]propanenitrile, with several alternative names including 3-(furfurylamino)propionitrile and propanenitrile, 3-[(2-furanylmethyl)amino].
The molecular identification parameters provide comprehensive characterization of the compound's structure and properties. The molecular formula C₈H₁₀N₂O reflects the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is calculated as 150.18 grams per mole, placing it within the range of small to medium-sized organic molecules suitable for various synthetic applications.
The International Chemical Identifier provides a standardized representation of the molecular structure as InChI=1S/C8H10N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,5,7H2, enabling unambiguous identification across chemical databases and literature. The Simplified Molecular Input Line Entry System notation C1=COC(=C1)CNCCC#N offers a linear representation of the molecular connectivity, facilitating computational analysis and database searches.
Structural Significance and Molecular Configuration
The molecular architecture of this compound exhibits several structurally significant features that contribute to its unique chemical properties and potential applications. The compound consists of three primary structural components: the furan ring system, the methylene bridge, and the aminopropanenitrile chain. This configuration creates a molecule with both aromatic and aliphatic character, providing multiple sites for chemical reactivity and molecular recognition.
The furan ring system represents the most distinctive structural feature of the molecule. Furan is a five-membered aromatic heterocycle containing one oxygen atom, characterized by its planar geometry and delocalized electron system. The presence of the furan ring imparts specific electronic properties to the molecule, including enhanced polarizability and potential for π-π stacking interactions. The aromatic nature of the furan ring also contributes to the overall stability of the molecule while providing a site for electrophilic aromatic substitution reactions.
The methylene bridge connecting the furan ring to the amino nitrogen serves as a flexible linker that allows conformational freedom between the aromatic and aliphatic portions of the molecule. This structural feature is crucial for the compound's potential biological activity, as it permits the molecule to adopt various conformations necessary for binding to different molecular targets. The single methylene carbon provides sufficient separation between the electron-rich furan ring and the nucleophilic amino nitrogen while maintaining structural connectivity.
The aminopropanenitrile chain constitutes the aliphatic portion of the molecule and contributes significantly to its chemical reactivity. The secondary amino group provides a nucleophilic center capable of participating in various chemical reactions, including alkylation, acylation, and condensation processes. The propanenitrile segment introduces the characteristic carbon-nitrogen triple bond, which serves as both an electron-withdrawing group and a versatile functional handle for synthetic transformations.
Position within Heterocyclic and Nitrile Chemistry
This compound occupies a unique position within the broader context of heterocyclic and nitrile chemistry due to its integration of both structural motifs in a single molecular framework. Within heterocyclic chemistry, the compound represents an important example of functionalized furan derivatives, demonstrating how classical heterocyclic structures can be modified to incorporate additional functional groups. The furan ring system places this compound within the category of five-membered heterocycles with one heteroatom, alongside related structures such as pyrrole and thiophene derivatives.
The positioning of the compound within nitrile chemistry is equally significant. Nitrile compounds are characterized by the presence of the carbon-nitrogen triple bond, which imparts unique electronic and steric properties to organic molecules. The incorporation of the nitrile functional group into the this compound structure creates opportunities for diverse chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and nucleophilic additions. These reactions are fundamental to the synthetic utility of nitrile-containing compounds in organic chemistry.
The combination of heterocyclic and nitrile functionalities in a single molecule creates synergistic effects that enhance the compound's versatility in synthetic applications. Research has demonstrated that alkenyl nitriles, which share structural similarities with aminoalkyl nitriles, serve as valuable building blocks for the construction of complex heterocyclic systems. The presence of multiple reactive sites within this compound enables the formation of diverse molecular architectures through selective functionalization strategies.
Contemporary developments in heterocyclic synthesis have increasingly focused on the preparation of polyfunctional molecules that combine multiple pharmacophores or synthetic handles within a single structure. The design of this compound exemplifies this approach, as it incorporates both the aromatic furan system and the reactive nitrile functionality in a configuration that permits independent or cooperative participation in chemical reactions.
Research Significance of Furan-Nitrile Compounds
The research significance of this compound and related furan-nitrile compounds extends across multiple domains of chemical science, reflecting the growing recognition of these structural motifs in contemporary organic synthesis and medicinal chemistry. Recent investigations have highlighted the potential of furan-containing compounds as building blocks for the synthesis of novel drug candidates, with researchers exploring their application in the development of molecules targeting various therapeutic areas. The unique combination of functional groups present in furan-nitrile compounds offers interesting properties for potential applications in material science research.
Contemporary synthetic methodology has embraced furan-nitrile derivatives as versatile intermediates for the construction of complex molecular architectures. Research groups have developed sophisticated synthetic strategies that exploit the dual reactivity of these compounds, utilizing both the aromatic furan system and the aliphatic nitrile functionality to achieve selective transformations. Studies on related 3-(furan-2-yl)propenoic acid derivatives have demonstrated the successful implementation of hydroarylation reactions to generate 3-aryl-3-(furan-2-yl)propanoic acid structures, illustrating the synthetic potential of furan-containing substrates.
The investigation of chemoselective reduction methods for furan-containing unsaturated nitriles has revealed important insights into the stability and reactivity of these molecular systems. Research has shown that double bonds conjugated with nitrile groups in furan-containing substrates can be efficiently reduced while preserving the acid or base-sensitive furan rings, demonstrating the compatibility of these functional groups under carefully controlled reaction conditions. These findings have significant implications for the synthetic utility of compounds such as this compound in complex molecule synthesis.
Independent research initiatives are currently investigating the biological activity of furan-nitrile compounds, with studies aimed at understanding their interactions with biological systems and potential therapeutic applications. These investigations seek to characterize the molecular mechanisms underlying the biological effects of these compounds and to identify structure-activity relationships that could guide the design of improved derivatives. The results of such studies are expected to contribute significantly to the development of new pharmaceutical agents and bioactive materials.
Structure
2D Structure
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGLROFYOVWSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366234 | |
| Record name | 3-[(2-Furylmethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6788-68-7 | |
| Record name | 3-[(2-Furylmethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(furan-2-ylmethyl)amino]propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Furylmethyl)amino]propanenitrile typically involves the reaction of 2-furylmethylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Furylmethylamine+Acrylonitrile→this compound
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction temperature is typically maintained between 50-70°C to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Furylmethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-[(2-Furylmethyl)amino]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Furylmethyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Furylmethyl)amino]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group are key functional groups that facilitate binding to these targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Heteroaromatic vs. Aromatic Substituents: The furyl group in this compound introduces oxygen-based electron-rich aromaticity, contrasting with purely hydrocarbon substituents (e.g., phenyl in 3-[(2-phenylethyl)amino]propanenitrile) . This difference may influence reactivity in cycloaddition or nucleophilic substitution reactions.
- Fluorinated Derivatives: The trifluoropropyl analog (166.14 g/mol) exhibits enhanced metabolic stability and membrane permeability compared to non-fluorinated counterparts, making it valuable in drug discovery .
- Synthetic Utility: 3-[(4-Methylphenyl)amino]propanenitrile demonstrates versatility as a precursor for secondary nitriles, achieving 76% yield in subsequent reactions with 2-bromo-1-phenyl-ethanone .
Biological Activity
3-[(2-Furylmethyl)amino]propanenitrile, with the chemical formula CHNO, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan moiety allows for π-π interactions and hydrogen bonding, facilitating binding to various enzymes and receptors. This interaction can modulate enzymatic activities and influence cellular signaling pathways.
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, one study reported that the compound demonstrated activity against several strains of bacteria and fungi at varying concentrations. The minimum inhibitory concentration (MIC) values for selected microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. In models of neurodegeneration, the compound has been shown to inhibit glycogen synthase kinase 3 (GSK3), an enzyme implicated in Alzheimer's disease pathology. Inhibition of GSK3 can prevent tau phosphorylation and subsequent neurofibrillary tangle formation, as highlighted in a recent study that utilized cellular models of neurodegeneration .
Study on Antimicrobial Properties
In a controlled study, researchers assessed the effectiveness of this compound against pathogenic bacteria. The study involved treating cultures with various concentrations of the compound, revealing a dose-dependent response in bacterial growth inhibition. The results underscored the compound's potential utility in treating infections caused by resistant bacterial strains .
Neuroprotective Mechanism Investigation
Another significant investigation focused on the neuroprotective mechanisms associated with this compound. In vitro assays demonstrated that treatment with the compound resulted in reduced apoptosis in neuronal cells exposed to oxidative stress. The study concluded that the compound's ability to modulate GSK3 activity was crucial for its protective effects against neurodegeneration .
Q & A
Q. What safety protocols are recommended for handling 3-[(2-Furylmethyl)amino]propanenitrile in laboratory settings?
Answer:
- PPE Requirements : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Nitriles can release toxic vapors (e.g., HCN) under decomposition, necessitating fume hood use .
- Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination, as nitriles are hazardous .
- Storage : Store in airtight containers under inert conditions (e.g., nitrogen atmosphere) to prevent moisture-induced degradation, as seen with structurally similar nitriles .
Q. What synthetic routes are typically employed for preparing this compound?
Answer:
- Nucleophilic Substitution : React 2-furylmethylamine with acrylonitrile derivatives under basic conditions. For example, analogous compounds like 3-(methyl(phenyl)amino)propanenitrile were synthesized via amine-cyanoethylation, monitored by H/C NMR .
- Catalytic Methods : Use Pt/C catalysts for reductive alkylation, as demonstrated in methylation of aromatic amines with formic acid, which could be adapted for furylmethyl groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR (e.g., δ 2.6–3.2 ppm for nitrile-adjacent CH) and C NMR (e.g., ~120 ppm for C≡N) resolve amine and nitrile groups, as shown for related propanenitriles .
- Mass Spectrometry : ESI-MS or HPLC-MS (e.g., [M+H] peaks) confirm molecular weight and purity, similar to methods used for piperidine-linked nitriles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?
Answer:
- DFT Calculations : Optimize transition states to assess regioselectivity in reactions (e.g., cycloadditions). For instance, QSPR models for 3-phenylpropanenitrile validated electronic properties like dipole moments and HOMO-LUMO gaps .
- Reaction Mechanism Simulations : Molecular dynamics (MD) simulations, as applied to aqueous solutions in , can model solvent effects on reaction pathways .
Q. How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline). For example, conflicting H NMR shifts in 3-(methylamino)propanenitriles were resolved by deuterium exchange experiments .
- Dynamic Effects : Consider rotameric equilibria or solvent-induced shifts, which complicate peak splitting. Use variable-temperature NMR, as applied to similar nitriles .
Q. What strategies optimize the synthetic yield of this compound?
Answer:
- Catalyst Screening : Test Pd/C or Pt/C for hydrogenation steps, optimizing pressure and temperature. achieved >80% yield for analogous amines using Pt/C .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of furylmethylamine. reported higher yields in DMF vs. THF for cyanoethylation .
Q. How does this compound participate in covalent inhibitor design?
Answer:
- Michael Addition : The nitrile group acts as an electrophile, forming covalent bonds with cysteine residues. highlights similar nitriles in irreversible kinase inhibitors .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to map target engagement, as done with acrylonitrile-based probes .
Q. What factors influence the stability of this compound under varying pH and temperature?
Answer:
- pH Studies : Nitriles hydrolyze to amides or carboxylic acids under acidic/basic conditions. Monitor degradation via HPLC, as in ’s stability assays .
- Thermal Stability : TGA/DSC analysis (e.g., 25–150°C range) identifies decomposition points. ’s safety data for bis-cyanoethoxy compounds suggests storage below 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
